molecular formula C25H26FNO7 B1227131 1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester

1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester

Cat. No. B1227131
M. Wt: 471.5 g/mol
InChI Key: FWLARKPWDNSLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester is a dihydropyridine.

Scientific Research Applications

Synthesis and Chemical Structure

  • The compound's synthesis involves one-pot multicomponent condensation, as demonstrated in the creation of similar 1,4-dihydropyridines. This synthesis provides insights into the self-assembly of compounds with various non-covalent interactions, impacting crystal packing (R. Shashi, N. L. Prasad, N. S. Begum, 2020).

Enantioselectivity in Kinetic Resolution

  • The compound's structure is relevant in understanding the enantioselectivity of enzymes like Candida rugosa lipase, especially in the kinetic resolution of diesters. The variation in acyl chain length and branching significantly affects enantioselective reactions (A. Sobolev, M. Franssen, et al., 2002).

Polymer Synthesis

  • Compounds with a similar structure are used in the synthesis of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, indicating potential applications in advanced polymer production (Kazuhiro Yamanaka, M. Jikei, M. Kakimoto, 2000).

properties

Product Name

1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester

Molecular Formula

C25H26FNO7

Molecular Weight

471.5 g/mol

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26FNO7/c1-30-20-10-16(11-21(31-2)23(20)32-3)22-18(24(28)33-4)13-27(14-19(22)25(29)34-5)12-15-6-8-17(26)9-7-15/h6-11,13-14,22H,12H2,1-5H3

InChI Key

FWLARKPWDNSLGG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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